molecular formula C14H11BrF3IO4S B12533751 (4-Bromophenyl)(4-methoxyphenyl)iodonium triflate

(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate

Cat. No.: B12533751
M. Wt: 539.10 g/mol
InChI Key: DSDSUYXVBNHXDX-UHFFFAOYSA-M
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Description

(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with bromobenzene derivatives in the presence of a triflate source. One common method includes the use of silver triflate as a reagent to facilitate the formation of the iodonium salt. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.

    Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver triflate, bromobenzene derivatives, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield substituted benzene derivatives, while oxidation reactions can produce oxidized iodonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)(4-methoxyphenyl)iodonium triflate is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds, making it a useful tool for constructing complex organic molecules .

Biology and Medicine

In the fields of biology and medicine, this compound has potential applications in the development of new pharmaceuticals. Its ability to participate in selective chemical reactions makes it a candidate for designing drugs with specific biological activities.

Industry

In industry, this compound is used in the production of advanced materials. Its unique chemical properties enable the synthesis of polymers and other materials with desirable characteristics, such as enhanced stability and conductivity.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-methoxyphenyl)iodonium triflate involves its ability to act as an electrophilic reagent. The iodonium group is highly reactive and can facilitate the transfer of electrophilic species to nucleophilic substrates. This reactivity is crucial for its role in various chemical reactions, including substitution and oxidation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate is unique due to the presence of both bromophenyl and methoxyphenyl groups. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H11BrF3IO4S

Molecular Weight

539.10 g/mol

IUPAC Name

(4-bromophenyl)-(4-methoxyphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C13H11BrIO.CHF3O3S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

DSDSUYXVBNHXDX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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